5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid
Description
Properties
CAS No. |
1354555-25-1 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-oxo-6H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14) |
InChI Key |
LHEFMWJEBKLQGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
From 2-Methyl Nicotinic Ester Derivatives
One prominent method starts with 2-methylnicotinic ester as the precursor. The synthetic sequence involves:
- Amidation of the ester to form the corresponding amide.
- Reaction with N,N-dimethylformamide dimethyl acetal to introduce formyl or vinyl functionalities.
- Acid-catalyzed aza-Michael addition of ammonia to vinyl pyridine intermediates, leading to bicyclic intermediates.
- Subsequent oxidation or cyclization to form the lactam ring (5-oxo group).
- Partial hydrogenation or reduction to obtain the dihydro form.
This approach was demonstrated in the synthesis of related 1,6-naphthyridine-5(6H)-one derivatives, with overall yields around 24–35% depending on the specific substituents and steps involved.
Oxidation of 2-Oxo-4-Methylquinoline to 2-Oxo-Quinoline-4-Carboxylic Acid
A related synthetic pathway involves:
- Oxidation of 2-oxo-4-methylquinoline to 2-oxo quinoline-4-carboxylic acid , which serves as a precursor for naphthyridine derivatives.
- Conversion of this intermediate to naphthyridine derivatives by cyclization using reagents such as Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) at elevated temperatures (~135°C) over extended periods (~16 hours).
- Further chlorination or substitution reactions using reagents like POCl3 and N,N-dimethylaniline to introduce functional groups or facilitate cyclization.
This method was used to prepare benzo[c]naphthyridine derivatives and related compounds, which share structural similarities with this compound.
Catalytic and Oxidative Cyclization Methods
Recent advances include:
- Use of catalysts such as iodine , NaNO2 , KI , KIO3 , MnO2 , or KMnO4 in oxidative cyclization of pyridine derivatives with glycerol or other substrates to form naphthyridine rings.
- Homogeneous catalysis with iridium complexes bearing bipyridonate ligands to achieve perdehydrogenation, enabling synthesis of aromatic and partially reduced naphthyridines.
- Biocatalytic methods using monooxygenase enzymes expressed in Escherichia coli for regioselective oxidation to N-oxides, which can be further transformed chemically.
These methods provide greener, more selective routes with moderate to good yields (45–50% in some cases) and improved reproducibility.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Dowtherm A-mediated cyclization is effective in converting hydroxyquinoline carboxamide intermediates into naphthyridine-1,4-dione frameworks, which are structurally related to this compound. The reaction proceeds via refluxing at 135°C for about 16 hours, yielding solid products confirmed by IR, NMR, and mass spectrometry.
Amidation followed by aza-Michael addition provides a strategic route to partially saturated naphthyridine lactams. The acid-catalyzed addition of ammonia to vinyl pyridine intermediates forms bicyclic structures that can be further elaborated to the target compound or its analogues.
Catalytic oxidative methods employing iodine or nitro-substituted phenyl sulfonates as oxidants have been shown to efficiently produce naphthyridine cores with good yields and selectivity. These methods are advantageous for scale-up and sustainable synthesis.
Biocatalytic oxidation using monooxygenase enzymes offers a regioselective and environmentally friendly alternative to chemical oxidation, enabling the synthesis of N-oxide intermediates that can be converted to the target lactam compounds.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of naphthyridine, including 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Cancer Research
The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Preliminary studies indicate that it may modulate enzyme activity linked to tumor growth and metastasis. Further exploration into its mechanism of action could lead to novel therapeutic strategies in oncology .
Neurological Disorders
Naphthyridine derivatives have been explored for their effects on neurological disorders such as Alzheimer's disease and depression. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods:
- Laboratory-scale synthesis : Utilizing simple pyridine precursors and following established synthetic routes can yield this compound effectively.
- Industrial production : Larger scale production may involve biocatalytic processes or optimized chemical reactions to enhance yield and reduce waste .
Case Study 1: Antimicrobial Properties
A study published in MDPI highlighted the antimicrobial efficacy of naphthyridine derivatives against a range of pathogens. The research demonstrated that modifications in the naphthyridine structure could enhance antibacterial activity, suggesting that this compound could be a valuable scaffold for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that naphthyridine derivatives can induce apoptosis in malignant cells. The specific mechanisms by which this compound operates are still under investigation but show promise for future drug development .
Mechanism of Action
The mechanism of action of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may involve the inhibition of DNA topoisomerase, an enzyme crucial for DNA replication . The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Naphthyridine Core
The pharmacological and physicochemical properties of naphthyridine derivatives are highly dependent on substituent patterns. Key analogs include:
Functional Group Impact on Reactivity and Stability
- Carboxylic Acid vs. Ester Derivatives : The ethyl ester analog (C₁₈H₁₆N₂O₃) exhibits higher stability under acidic conditions compared to the free carboxylic acid, which undergoes decarboxylation at elevated temperatures (e.g., 250°C for 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid) .
- Hydroxy and Cyano Substituents: The hydroxy group in 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylic acid enhances solubility in polar solvents, while the cyano group in 5-cyano derivatives increases electrophilicity, facilitating nucleophilic substitutions .
Data Tables Highlighting Key Differences
Table 1: Thermal Stability and Decarboxylation Trends
Table 2: Spectral Characteristics (IR and NMR)
Biological Activity
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid (CAS No. 1432334-25-2) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews its biological activity based on diverse research findings, including case studies and data tables.
The molecular formula of this compound is with a molecular weight of 218.21 g/mol. The compound features a naphthyridine structure that is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. For instance:
- Case Study 1 : A study by Hong et al. demonstrated that derivatives of naphthyridine exhibited significant antibacterial activity against various strains, including Staphylococcus and Pseudomonas aeruginosa. The introduction of specific substituents enhanced their efficacy compared to standard antibiotics like ciprofloxacin .
- Case Study 2 : Another research indicated that compounds similar to 5-Oxo-5,6-dihydro-1,6-naphthyridine derivatives showed potent activity against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB), outperforming traditional treatments like isoniazid .
The biological activity of this compound can be attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death and has been observed in several derivatives related to the naphthyridine scaffold.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown potential antitumor effects :
- Research Findings : Some studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was observed in various cancer cell lines where treated cells exhibited increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Data Summary
The following table summarizes key findings regarding the biological activities associated with this compound:
Q & A
Q. How to address discrepancies in spectroscopic data (e.g., unexpected H NMR splitting patterns)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
